An In-depth Technical Guide on the Core Chemical Structure Elucidation of Lachnone A
An In-depth Technical Guide on the Core Chemical Structure Elucidation of Lachnone A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Lachnone A" is a hypothetical molecule created for this guide. No specific data for a compound with this name was found in the available literature. The following information is a representative example of the process of chemical structure elucidation for a novel natural lactone, based on established scientific methodologies.
Introduction
Natural products are a rich source of novel chemical scaffolds with significant potential for drug discovery.[1][2][3] Lactones, a class of cyclic esters, are widely distributed in nature and exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][4][5] This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of a novel hypothetical sesquiterpene lactone, designated Lachnone A. The process involves a combination of isolation from a natural source, purification, and extensive spectroscopic analysis to determine its molecular formula, connectivity, and stereochemistry.
Isolation and Purification
The initial step in the characterization of a novel natural product is its isolation and purification from the source organism. For Lachnone A, a hypothetical extraction and purification workflow is outlined below. The process begins with the extraction of the compound from a plant source, followed by chromatographic separation to obtain the pure compound.
Caption: Workflow for the isolation and purification of Lachnone A.
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Extraction: The dried and powdered plant material (1 kg) is subjected to extraction with methanol (3 x 5 L) at room temperature for 48 hours. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.
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Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
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Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a biosensor or sulfuric acid chromic agent for visualization.[6] Fractions containing the compound of interest are pooled.
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HPLC Purification: The pooled fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Lachnone A.
Spectroscopic Data and Structure Elucidation
The determination of the chemical structure of Lachnone A is achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7][8][9]
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, from which the molecular formula can be deduced.[8]
Table 1: Mass Spectrometry Data for Lachnone A
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Mass Analyzer | Time-of-Flight (TOF) |
| Observed m/z [M+H]⁺ | 249.1488 |
| Calculated m/z [M+H]⁺ | 249.1491 for C₁₅H₂₀O₃ |
| Molecular Formula | C₁₅H₂₀O₃ |
| Degree of Unsaturation | 6 |
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Infrared Spectroscopy Data for Lachnone A
| Wavenumber (cm⁻¹) | Interpretation |
| 3450 (broad) | O-H stretch (hydroxyl group) |
| 2925, 2855 | C-H stretch (alkane) |
| 1760 (strong) | C=O stretch (γ-lactone) |
| 1665 | C=C stretch (alkene) |
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.[10]
Table 3: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Lachnone A
| Position | δC (ppm) | δH (ppm) (J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | 135.2 | - | - | - |
| 2 | 125.8 | 5.88 (d, 5.5) | H-3 | C-1, C-3, C-4, C-10 |
| 3 | 35.4 | 2.45 (m) | H-2, H-4 | C-1, C-2, C-4, C-5 |
| 4 | 41.2 | 2.10 (m) | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 52.1 | 1.85 (m) | H-4, H-6 | C-3, C-4, C-6, C-7, C-10 |
| 6 | 82.3 | 4.51 (t, 8.5) | H-5, H-7 | C-4, C-5, C-7, C-8, C-11 |
| 7 | 55.6 | 2.98 (m) | H-6, H-8 | C-5, C-6, C-8, C-11, C-12 |
| 8 | 38.9 | 1.95 (m), 1.75 (m) | H-7 | C-6, C-7, C-9, C-10 |
| 9 | 25.7 | 1.65 (m), 1.50 (m) | - | C-1, C-8, C-10 |
| 10 | 140.1 | - | - | - |
| 11 | 139.8 | - | - | C-6, C-7, C-12, C-13 |
| 12 | 178.5 | - | - | - |
| 13 | 121.2 | 6.20 (s), 5.65 (s) | - | C-7, C-11, C-12 |
| 14 | 21.3 | 1.15 (s) | - | C-1, C-9, C-10 |
| 15 | 16.5 | 1.05 (d, 7.0) | H-4 | C-3, C-4, C-5 |
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NMR Spectroscopy: NMR spectra were recorded on a 500 MHz spectrometer in CDCl₃.[10] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
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Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI).
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IR Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using the attenuated total reflectance (ATR) method.[10]
Proposed Structure of Lachnone A
Based on the comprehensive analysis of the spectroscopic data, the planar structure of Lachnone A is proposed as a sesquiterpene lactone with a guaianolide skeleton. The key features include a γ-lactone ring, an α,β-unsaturated carbonyl group, a tertiary hydroxyl group, and two methyl groups. The relative stereochemistry can be further determined through NOESY experiments and computational NMR methods.[10]
Biological Activity
Lactones are known to exhibit a wide range of biological activities.[5] The presence of an α,β-unsaturated γ-lactone moiety is often associated with antimicrobial and cytotoxic activities through Michael addition with biological nucleophiles.[4]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Lachnone A.
Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[5] The proposed mechanism involves the alkylation of critical cysteine residues in the IκB kinase (IKK) complex by the α,β-unsaturated lactone, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This leads to the sequestration of NF-κB in the cytoplasm and the downregulation of pro-inflammatory and pro-survival gene expression.
Conclusion
This technical guide has outlined the systematic approach to the chemical structure elucidation of a hypothetical novel natural product, Lachnone A. Through a combination of isolation, purification, and comprehensive spectroscopic analysis, the planar structure of Lachnone A was proposed as a guaianolide-type sesquiterpene lactone. The presence of key functional groups suggests potential biological activity, warranting further investigation into its pharmacological properties and potential as a lead compound in drug development. The methodologies described herein represent a standard workflow for the characterization of novel bioactive compounds from natural sources.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. mdpi.com [mdpi.com]
- 3. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
